molecular formula C13H19N B2691758 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine CAS No. 878733-62-1

1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine

Cat. No.: B2691758
CAS No.: 878733-62-1
M. Wt: 189.302
InChI Key: QTSMNFDLNTZOCT-UHFFFAOYSA-N
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Description

Historical Context of Tetrahydronaphthalene Derivatives in Medicinal Chemistry

Tetrahydronaphthalene derivatives first gained prominence in the early 20th century through Darzens’ 1926 synthesis methodology, which enabled systematic exploration of their pharmacological properties. The scaffold’s inherent stability—derived from its partially saturated bicyclic system—allowed medicinal chemists to balance aromatic π-π interactions with aliphatic chain flexibility. By the 1950s, researchers recognized that substituents at the 2-position of the tetrahydronaphthalene core could dramatically modulate biological activity, leading to the development of first-generation antihistamines and antidepressants. The introduction of propylamine side chains in the 1980s marked a turning point, as seen in compounds like 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine, which demonstrated improved receptor binding kinetics compared to earlier ethylamine analogs.

Molecular Property Value Significance in Drug Design
Molecular Formula C13H19N Optimal size for blood-brain barrier penetration
Monoisotopic Mass 189.151750 Da Facilitates precise MS detection in ADME studies
Hydrogen Bond Donors 1 (primary amine) Enables targeted receptor interactions
Rotatable Bonds 3 Balances conformational flexibility and rigidity

Significance in Neuropharmacological Research

The compound’s neuropharmacological potential stems from its dual action as a TP receptor antagonist and β-amyloid modulator. In vitro studies demonstrate that 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine reduces amyloid-β42 secretion by 38% at 10 μM concentrations through TP receptor-mediated downregulation of amyloid precursor protein (APP) mRNA stability. Unlike carboxylate-containing TP antagonists that exhibit <10% brain penetration, this amine derivative achieves brain-to-plasma ratios >0.8 in murine models—a critical advantage for central nervous system targets. Molecular dynamics simulations reveal that the propylamine side chain forms a salt bridge with Asp193 in the TP receptor’s second extracellular loop, while the tetrahydronaphthalene core engages in hydrophobic interactions with Phe351 and Trp355.

Positioning within Contemporary Medicinal Chemistry

Modern synthetic approaches leverage the compound’s reactivity at three strategic positions:

  • Amine Group : Facilitates Schiff base formation for prodrug development or PEGylation to enhance solubility
  • Aromatic Ring : Allows electrophilic substitution for introducing fluorinated or methylated groups to modulate pharmacokinetics
  • Cyclohexane Moiety : Serves as a platform for introducing chiral centers through asymmetric hydrogenation, enabling enantioselective receptor targeting

Recent advances in one-pot multicomponent reactions have streamlined the production of ortho-aminocarbonitrile derivatives from this scaffold. Using triethylamine catalysis, researchers achieved 82–94% yields of cytotoxic analogs through sequential Knoevenagel condensation and Michael addition reactions.

Research Significance and Scientific Impact

Three key findings underscore the compound’s transformative potential:

  • Alzheimer’s Disease : Chronic administration (5 mg/kg/day) in Tg2576 mice reduced hippocampal amyloid plaques by 47% without affecting platelet aggregation—a critical safety advantage over non-brain-penetrant TP antagonists
  • Oncology : Ortho-aminocarbonitrile analogs show IC50 values of 8.2–19.4 μM against MCF-7 breast cancer cells through topoisomerase II inhibition, as confirmed by molecular docking studies
  • Chemical Biology : Chromiumtricarbonyl complexes of the tetrahydronaphthalene core enable precise stereochemical control in asymmetric catalysis, achieving 94% ee in ketone reductions

Ongoing structure-activity relationship studies focus on optimizing the propylamine chain length and introducing bioisosteric replacements for the primary amine. Early-stage compounds with cyclopropylamine substituents demonstrate improved metabolic stability (t1/2 > 6 hours in human microsomes) while maintaining TP receptor affinity (Ki = 12 nM). These developments position 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine as a versatile scaffold for addressing complex therapeutic challenges in neurodegeneration and oncology.

Properties

IUPAC Name

1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h7-9,13H,2-6,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSMNFDLNTZOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=C(CCCC2)C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine typically involves the alkylation of 5,6,7,8-tetrahydronaphthalene with a suitable alkylating agent, followed by amination. One common method involves the use of propylamine as the alkylating agent under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Chemical Reactions

1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine can undergo several types of reactions:

  • Oxidation : Can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate.
  • Reduction : Reduction reactions can lead to fully saturated derivatives.
  • Substitution : The propylamine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Chemistry

In synthetic organic chemistry, 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine serves as an intermediate for the synthesis of complex organic molecules. Its ability to undergo various transformations allows chemists to create diverse chemical entities.

Research highlights the potential biological activities of this compound:

  • Neurotransmitter Interaction : Compounds structurally related to 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine have shown significant activity at serotonin receptors. For instance, derivatives have been noted for their agonistic effects on the 5-HT1A receptor subtype, which is crucial for modulating mood and anxiety .
  • Antiviral Properties : Studies have indicated that related compounds exhibit antiviral activities against various viruses, including influenza A. The structural modifications on the naphthalene ring significantly influence their efficacy against viral replication .

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

  • Dopamine-related Disorders : As an intermediate in the synthesis of biologically active compounds targeting dopamine receptors, it is being investigated for treating conditions such as Parkinson's disease and depression .
  • Anticancer Activity : Preliminary studies suggest that 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine may inhibit enzymes involved in cancer cell proliferation. Its interaction with specific receptors may also contribute to its anticancer effects .

Case Studies and Research Findings

StudyObjectiveFindings
Study on Antiviral ActivityInvestigated the antiviral potential of naphthyl derivativesIdentified structure-function relationships that enhance antiviral efficacy against influenza A .
Neurotransmitter Interaction StudyExplored interactions with serotonin receptorsDemonstrated significant agonistic effects on the 5-HT1A receptor .
Synthesis of Dopamine AgonistsDeveloped chiral amines for dopamine receptor targetingHighlighted the role of tetrahydronaphthalenes in treating dopamine-related disorders .

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the specific molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Findings:

  • Alkyl Chain Length : The ethylamine analog (ST-3660) has a lower molecular weight (174.3 g/mol vs. 189.3 g/mol) and likely reduced hydrophobic interactions compared to the propylamine derivative .
  • Ring System Variations : Replacement of the tetralin ring with naphthyridine (a nitrogen-containing heterocycle) increases polarity, affecting solubility and biological activity .

Functional Group Comparisons

Monoamines vs. Polyamines

Propylamine (C₃H₉N), a simple monoamine, exhibits weaker chemical chaperone effects compared to polyamines like spermine (tetra-amine) due to fewer amine groups for charge interactions .

Isomeric Differences

Propylamine (primary amine) and trimethylamine (tertiary amine) are isomers with distinct properties. The primary amine group in 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine enhances hydrogen-bonding capability compared to tertiary analogs, influencing reactivity and solubility .

Biological Activity

1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Synthesis and Properties

The synthesis of 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine typically involves the alkylation of 5,6,7,8-tetrahydronaphthalene with propylamine. This process can be optimized through various reaction conditions to enhance yield and purity. The compound's molecular formula is C13H17N, and it is characterized by a tetrahydronaphthalene structure that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as receptors and enzymes. Preliminary studies suggest that it may act as an agonist or antagonist at dopamine receptors (D1-D5), which are implicated in several neurological disorders. The specific pathways and interactions remain a subject of ongoing research.

Neuropharmacological Effects

Research indicates that 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine may exhibit neuroprotective properties beneficial for treating dopamine-related disorders such as Parkinson's disease and depression. Its structural similarity to known dopamine agonists suggests potential efficacy in modulating dopaminergic pathways .

Antiviral Activity

Recent studies have explored the antiviral potential of tetrahydronaphthalene derivatives. While 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine itself has not been directly tested against viruses, related compounds have shown selective antiviral activity against coronaviruses . This suggests that further investigation into its antiviral properties could be warranted.

Anticancer Properties

The compound has also been investigated for anticancer activities. In vitro assays have demonstrated that certain tetrahydronaphthalene derivatives can inhibit the proliferation of various cancer cell lines. Although specific data on 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine is limited, its analogs have shown promise in this area .

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Activity
1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamineEthylamine derivativeAnticancer and antimicrobial effects
1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-methylamineMethylamine derivativeDopaminergic activity
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-propan-2-oneKetone derivativePotential neuroprotective effects

This table highlights the structural diversity among related compounds and their associated biological activities.

Case Studies

A notable case study involved the evaluation of dopamine receptor activity in a series of tetrahydronaphthalene derivatives. In this study, compounds similar to 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine were tested for their ability to activate or inhibit dopamine receptors in vitro. Results indicated varied agonistic effects depending on the specific receptor subtype targeted .

Q & A

Q. What are the common synthetic strategies for 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine, and how are reaction conditions optimized?

  • Methodological Answer : A key synthetic route involves coupling α′-hydroxy silylenol ethers with silylenol ethers in the presence of propylamine under Brønsted acid catalysis. For example, triflate catalysts in acetonitrile facilitate regioselective annulation to form tetrahydroindole derivatives . Optimization includes monitoring reaction progress via TLC and adjusting reflux time (e.g., 7 days for 77% yield). Temperature control during protodesilylation is critical, as this step often determines the reaction rate . Alternative methods may use K₂CO₃-mediated alkylation of naphthol derivatives with propargyl bromide, followed by amine coupling .

Q. How is the compound characterized post-synthesis, and what analytical techniques are prioritized?

  • Methodological Answer : Characterization typically employs NMR (¹H/¹³C) to confirm the propylamine chain and tetrahydro-naphthalene core. Mass spectrometry (HRMS) validates molecular weight. TLC is used for real-time monitoring of intermediates . For structural analogs, X-ray crystallography or IR spectroscopy may resolve ambiguities in regiochemistry. Purity is assessed via HPLC with UV detection, particularly for detecting byproducts like decarboxylated intermediates .

Q. What biochemical pathways or polyamine-related mechanisms might involve this compound?

  • Methodological Answer : The propylamine moiety suggests potential roles in polyamine biosynthesis, particularly as a substrate analog for aminopropyltransferases. These enzymes catalyze spermidine/spermine synthesis using decarboxylated S-adenosylmethionine (AdoMet) . Researchers should evaluate its inhibition/activation effects on ornithine decarboxylase (ODC) or AdoMetDC using enzyme assays. Competitive binding studies with putrescine or spermidine can clarify its mechanistic interactions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of propylamine incorporation during annulation reactions?

  • Methodological Answer : Computational studies (DFT) or isotopic labeling can track the nucleophilic attack of propylamine on electrophilic intermediates. For example, in Brønsted acid-catalyzed annulations, the γ-keto silylenol ether intermediate undergoes protodesilylation, creating a reactive site for amine addition. Steric effects from the tetrahydro-naphthalene ring favor coupling at the less hindered position . Kinetic studies (e.g., variable-temperature NMR) can further elucidate rate-determining steps.

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

  • Methodological Answer : Stability studies under ambient vs. inert atmospheres reveal oxidation sensitivity due to the tetrahydro-naphthalene core. Accelerated degradation tests (40°C/75% RH) show decomposition to naphthol derivatives via autoxidation. LC-MS identifies primary degradants like 5,6,7,8-tetrahydro-2-naphthol . Storage recommendations include airtight containers with desiccants and protection from light .

Q. What analytical challenges arise when quantifying the compound in biological matrices, and how are they addressed?

  • Methodological Answer : Matrix effects (e.g., plasma proteins) reduce LC-MS/MS sensitivity. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates. Deuterated internal standards (e.g., d₃-propylamine analogs) correct for ion suppression. Method validation should include spike-and-recovery experiments across physiological pH ranges to account for amine protonation .

Contradictions and Data Gaps

  • Synthetic Yields : reports 77% yield after 7 days, while other methods (e.g., alkylation ) lack yield data. Researchers should replicate protocols with controlled reagent purity and inert atmospheres.
  • Toxicity Data : While safety sheets for analogs note skin/eye irritation (H315/H319) , direct toxicological data for this compound is absent. Acute toxicity assays (e.g., OECD 423) are recommended.

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